molecular formula C22H17ClN2O5 B6520104 ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate CAS No. 847406-31-9

ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate

Cat. No.: B6520104
CAS No.: 847406-31-9
M. Wt: 424.8 g/mol
InChI Key: SBYAVBPAUNJNEG-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C22H17ClN2O5 and its molecular weight is 424.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.0825993 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-1-benzofuran-2-carboxylate, also known by its ChemDiv Compound ID 3508-1335, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on available research findings.

  • Molecular Formula : C22H21ClN2O4S
  • Molecular Weight : 444.94 g/mol
  • LogP : 4.971 (indicating lipophilicity)
  • Water Solubility (LogSw) : -5.11 (poorly soluble in water)

These properties suggest that the compound may have favorable characteristics for drug formulation, particularly in targeting specific biological pathways.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with similar oxazole and benzofuran moieties have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) .
CompoundCell LineIC50 Value (µM)
Compound AMCF-70.76
Compound BU-9370.12
Ethyl 3-[3-(2-chlorophenyl)-5-methyl...]MCF-7TBD

The mechanism of action for compounds like this compound typically involves:

  • Induction of Apoptosis : Flow cytometry assays have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins like p53 .
  • Inhibition of Angiogenesis : The compound is included in screening libraries targeting angiogenesis, indicating potential effects on tumor vascularization .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may exhibit anti-inflammatory activity. Compounds with similar structures have been evaluated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

  • Study on Structure Activity Relationship (SAR) : Research has indicated that substituents on the oxazole ring significantly influence biological activity. Electron-donating groups enhance potency, while electron-withdrawing groups reduce it .
  • In Vivo Studies : Though limited data are available, preliminary in vivo studies using animal models suggest that derivatives of this compound may reduce tumor size and improve survival rates compared to untreated controls.

Properties

IUPAC Name

ethyl 3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-3-28-22(27)20-19(14-9-5-7-11-16(14)29-20)24-21(26)17-12(2)30-25-18(17)13-8-4-6-10-15(13)23/h4-11H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYAVBPAUNJNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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